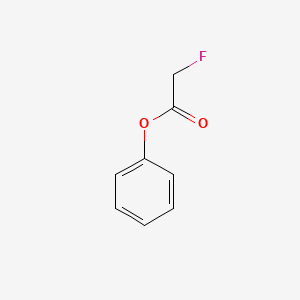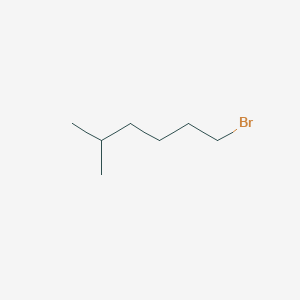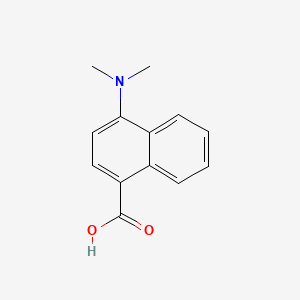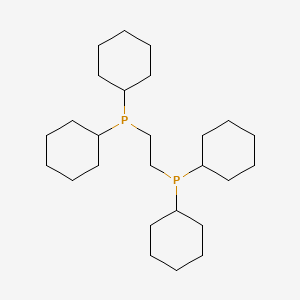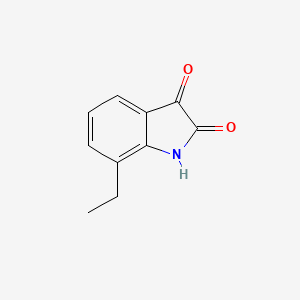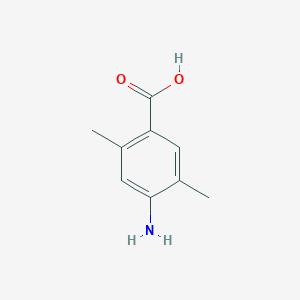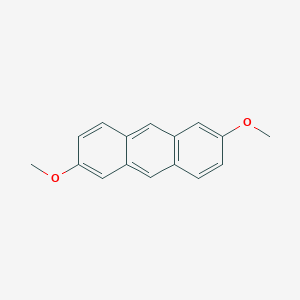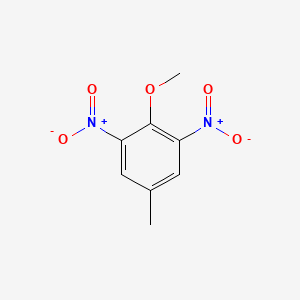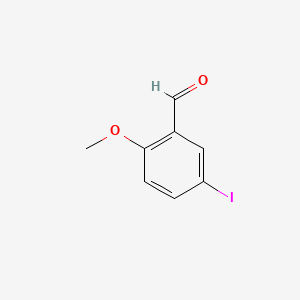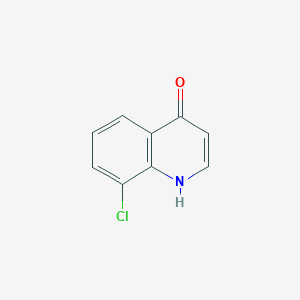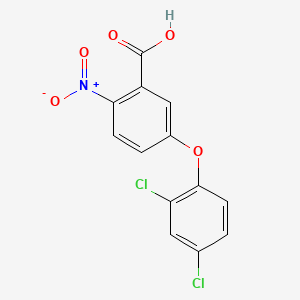
BIFENOX (FREE ACID)
Overview
Description
BIFENOX (FREE ACID) is a chemical compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a benzoic acid core substituted with a 2,4-dichlorophenoxy group and a nitro group
Mechanism of Action
Target of Action
Bifenox acid, also known as 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid, Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, or BIFENOX (FREE ACID), is primarily targeted towards the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the synthesis of chlorophyll, which is essential for photosynthesis in plants .
Mode of Action
Bifenox acid interacts with its target, the enzyme protoporphyrinogen oxidase, by inhibiting its function . This inhibition leads to an accumulation of protoporphyrin IX in the plant cells . Protoporphyrin IX is a potent photosensitizer, which, when activated by light and oxygen, leads to lipid peroxidation .
Biochemical Pathways
The inhibition of protoporphyrinogen oxidase by Bifenox acid disrupts the biochemical pathway of chlorophyll synthesis . This disruption leads to an accumulation of protoporphyrin IX, which, when exposed to light and oxygen, causes lipid peroxidation . Lipid peroxidation damages the cell membranes, leading to cell death and ultimately, the death of the plant .
Pharmacokinetics
It is known that bifenox acid has a low aqueous solubility and is volatile .
Result of Action
The result of Bifenox acid’s action is visible on whole plants as chlorosis and desiccation . Chlorosis is the loss of chlorophyll, leading to a yellowing of the leaves, while desiccation is the drying out of the plant . Both of these effects are due to the lipid peroxidation caused by the accumulation of protoporphyrin IX .
Action Environment
The action of Bifenox acid is influenced by environmental factors such as light and oxygen . Both light and oxygen are required for protoporphyrin IX to cause lipid peroxidation and kill the plant . Therefore, the efficacy and stability of Bifenox acid are likely to be affected by the availability of light and oxygen in the environment .
Biochemical Analysis
Biochemical Properties
Bifenox acid plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase . This enzyme is crucial for the synthesis of chlorophyll, the pigment responsible for the green color in plants and is essential for photosynthesis .
Cellular Effects
The effects of Bifenox acid on cells are primarily due to its inhibition of chlorophyll synthesis . This can lead to chlorosis, a condition where leaves produce insufficient chlorophyll, resulting in a yellow appearance . The disruption of chlorophyll synthesis can also impact various cellular processes, including photosynthesis.
Molecular Mechanism
The molecular mechanism of Bifenox acid involves its interaction with the enzyme protoporphyrinogen oxidase . By inhibiting this enzyme, Bifenox acid prevents the synthesis of chlorophyll . This inhibition can lead to an accumulation of protoporphyrin IX in the plant cells, a potent photosensitizer which activates oxygen, leading to lipid peroxidation .
Metabolic Pathways
Bifenox acid’s primary metabolic pathway involves its interaction with the enzyme protoporphyrinogen oxidase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- typically involves the nitration of 5-(2,4-dichlorophenoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The raw materials, including 5-(2,4-dichlorophenoxy)benzoic acid, sulfuric acid, and nitric acid, are fed into the reactor, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions
BIFENOX (FREE ACID) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorines in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage in derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 5-(2,4-dichlorophenoxy)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(2,4-dichlorophenoxy)benzoic acid.
Scientific Research Applications
BIFENOX (FREE ACID) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, including polymers and coatings.
Comparison with Similar Compounds
BIFENOX (FREE ACID) can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with a methyl group instead of a nitro group.
The uniqueness of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- lies in the presence of both the nitro group and the 2,4-dichlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO5/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSYSZLVZMUVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073547 | |
| Record name | Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53774-07-5 | |
| Record name | Bifenox acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53774-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bifenox acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFENOX ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3AM6X5NBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using boron-doped diamond thin film electrodes for Bifenox acid degradation?
A1: Boron-doped diamond thin film electrodes offer several advantages for the electrochemical oxidation of Bifenox acid []. Firstly, they exhibit high electrochemical stability, allowing them to withstand the harsh conditions of the degradation process. Secondly, they possess a wide electrochemical window, enabling the generation of highly reactive species like hydroxyl radicals (•OH) that are crucial for Bifenox acid mineralization. This efficient generation of •OH contributes to the effectiveness of the degradation process.
Q2: Can Bifenox acid be detected in complex matrices like soil, and what method is suitable for its analysis?
A3: Yes, Bifenox acid can be effectively extracted from soil samples and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) []. This method allows for the simultaneous determination of Bifenox acid alongside other herbicides like Isoproturon and Dichlorprop-p.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


